Compound Description: This compound is a novel polymorph of amine hydrochloride. It exhibits superior properties compared to other known forms and shows potential as an agent for treating hyperproliferative disorders. []
Relevance: This compound shares the core quinazolin-4-amine structure with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The primary difference lies in the substitution pattern on the quinazoline ring and the amine moiety. While (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine has a simple pyrrolidin-3-amine substituent, this compound features a more complex (3-ethynylphenyl)amine group, along with two methoxyethoxy groups on the quinazoline ring. []
Compound Description: This series of compounds was designed, synthesized, and evaluated for their anti-tubercular activity. They exhibited promising activity against Mycobacterium tuberculosis H37RV strain. []
Relevance: These compounds belong to the quinazolin-4-one class, closely related to the quinazolin-4-amine scaffold present in (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The 2-furanyl and 3-substituted groups introduce variations in the structure and potentially influence their biological activities. []
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines
Compound Description: These two series were initially designed as potential acetylcholine esterase inhibitors. While the triazole derivatives showed moderate to good cytotoxicity against cancer cell lines, the piperidine derivatives significantly inhibited AChE activity and exhibited DPPH scavenging effects. []
Relevance: Both series share the quinazolin-4-amine or closely related quinazolin-4(3H)-one scaffold with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The different substituents at the 3-position, specifically the triazole ring and the piperidine ring, contribute to their diverse biological activities. []
Compound Description: Afatinib (trade names Gilotrif and Giotrif) is a medication used to treat non-small cell lung cancer (NSCLC). This paper focuses on optimizing the two-step synthetic route of Afatinib to improve yield and simplify post-processing. []
Relevance: Afatinib shares the core quinazolin-4-amine structure with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. Both compounds feature aromatic substituents on the amine nitrogen, although the specific substituents and their positions on the quinazoline ring differ. Afatinib incorporates a 3-chloro-4-fluorophenyl group on the amine, a nitro group at position 6, and a tetrahydrofuran-3-yloxy group at position 7 of the quinazoline ring. []
Compound Description: This compound is a quinazolin-4-amine derivative whose crystal structure has been studied. It features a bromophenyl group at position 2 and a 3-(1H-imidazol-1-yl)propyl group on the amine nitrogen. []
Relevance: This compound possesses the same core quinazolin-4-amine structure as (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The main difference lies in the substituents on the quinazoline ring and the amine moiety. []
Compound Description: This compound is a highly selective PDE10A inhibitor discovered through a structure-activity relationship study starting from the PDE5 inhibitor Avanafil. []
Relevance: Although this compound is not a direct derivative of quinazoline, it shares structural similarities with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, particularly in the presence of a pyrrolidine ring and its focus on modulating enzymatic activity. []
Compound Description: Compound 37d is a potent, oral CDK inhibitor showing promising anticancer activity, particularly against hematological malignancies. It effectively inhibits CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest and apoptosis induction. []
Relevance: This compound, while possessing a more complex structure, shares the core quinazoline scaffold with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. Notably, both compounds are explored for their potential in targeting specific biological pathways, highlighting the versatility of the quinazoline core in drug discovery. []
Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs). It displays potential for treating depression and addiction disorders. []
Relevance: This compound, while not a direct quinazoline derivative, incorporates a pyrrolidine ring, a common structural feature with (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The research focus on modulating receptor activity further highlights the potential of heterocyclic systems like pyrrolidine in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Defactinib (a new drug) blocks substances (proteins) in the body, called focal adhesionkinase. FAK inhibitors are drugs that can block these proteins.
Defactinib (orally bioavailable, small-molecule focal adhesive kinase [FAK] inhibitor) has potential antiangiogenic or antineoplastic effects.
Defactinib is being investigated as a treatment for Malignant Pleural Mesothelioma.
Mechanism of action of Defactinib
Focal adhesion-kinase (FAK), a nonreceptor tyrosinekinase, plays a crucial role in many oncogenic pathways. The maximum inhibition of FAK autophosphorylation is achieved at 10 uM. It is less effective against PYK2. Although it does not cause cytotoxicity, Defactinib restores taxane-resistant cell chemosensitivity to paclitaxel. It is orally available and can inhibit FAK.
Defactinib inhibits FAK. This could prevent integrin-mediated activation of many downstream signal transduction pathways, including PI3K/Akt and RAS/MEK/ERK. Thus, it may inhibit tumor cell migration, proliferation, survival, and angiogenesis. FAK, a signal transducer of integrins and a tyrosine-kinase, is usually activated through binding to integrins within the extracellular matrix (ECM). However, this may be increased or activated in certain tumor cell types.
Bioactivity of defactinib
Defactinib paclitaxel combined with HeyA8 cells decreases proliferation and promotes apoptosis. Defactinib (50mg/kg p.o. Enhances tumor growth inhibition using paclitaxel
Uses of defactinib
A potent inhibitor of FAK. Prevents tumor spread and invasion; preferentially targets tumor stem cells in mouse xenograft models.